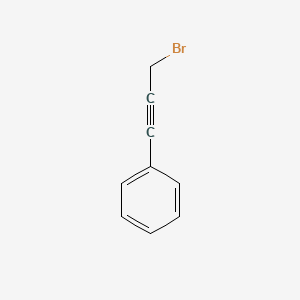

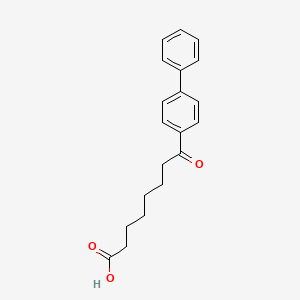

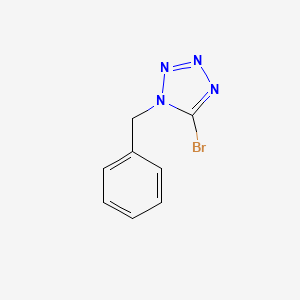

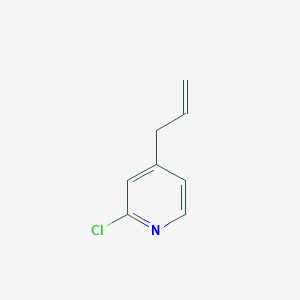

(3-bromoprop-1-yn-1-yl)benzene

Descripción general

Descripción

3-Bromo-1-phenylpropyne is a useful research compound. Its molecular formula is C9H7Br and its molecular weight is 195.06 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Bromo-1-phenylpropyne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-1-phenylpropyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-phenylpropyne including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de derivados del ácido tetrahidroisoquinolina-3-carboxílico

“(3-bromoprop-1-yn-1-yl)benzene” se utiliza en la preparación de derivados del ácido tetrahidroisoquinolina-3-carboxílico . Estos derivados son importantes en la química medicinal debido a sus actividades biológicas.

Agente propargilante

Este compuesto actúa como agente propargilante y se utiliza para la alquilación del dianión de ésteres beta-ceto en el carbono gamma . Esta reacción es importante en la síntesis orgánica para la creación de nuevos enlaces carbono-carbono.

Síntesis de alcoholes alénicos

“this compound” juega un papel importante en la síntesis de alcoholes alénicos . Los alcoholes alénicos son intermedios útiles en la síntesis orgánica y tienen aplicaciones en la síntesis de productos naturales y productos farmacéuticos.

Síntesis de eninos conjugados terminales

Este compuesto también se utiliza en la síntesis de eninos conjugados terminales . Estos compuestos son importantes en el campo de la ciencia de los materiales y la química medicinal.

Investigación química

“this compound” es un producto químico valioso en la investigación y se utiliza a menudo en el desarrollo de nuevas metodologías sintéticas .

Ciencia de los materiales

Debido a su estructura única, “this compound” tiene aplicaciones potenciales en la ciencia de los materiales, particularmente en el desarrollo de nuevos polímeros .

Propiedades

IUPAC Name |

3-bromoprop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNCIBMWPVZEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450849 | |

| Record name | 3-Bromo-1-phenylpropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-48-5 | |

| Record name | 3-Bromo-1-phenylpropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromo-1-propynyl)benzen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Bromo-1-phenylpropyne a useful reagent in organic synthesis?

A1: 3-Bromo-1-phenylpropyne serves as a versatile electrophile due to the presence of the bromine atom. This allows it to participate in various reactions, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. Its structure, featuring both an alkyne and a phenyl ring, enables its incorporation into diverse molecular frameworks, making it particularly interesting for constructing complex heterocycles.

Q2: How is 3-Bromo-1-phenylpropyne utilized in the synthesis of camptothecin analogs?

A: One study [] highlights the use of 3-Bromo-1-phenylpropyne in a novel synthetic route towards the ABCD ring core of camptothecins, potent anti-cancer agents. The process involves two key steps:

- N-alkylation: 3-Bromo-1-phenylpropyne reacts with 1,6-dihydro-6-oxo-2-pyridinecarbonitrile under Curran’s protocol to yield an N-alkylated intermediate. []

- DBU-induced cyclization: Treatment of the intermediate with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) induces cyclization, likely through an intramolecular hetero-Diels-Alder reaction, furnishing the desired tetracyclic core. []

Q3: Are there other applications of 3-Bromo-1-phenylpropyne in heterocycle synthesis?

A: Yes, another study [] demonstrates the utility of 3-Bromo-1-phenylpropyne in constructing benzo[4,5]imidazo[2,1-b]thiazoles. Two distinct approaches are employed:

- Nucleophilic Attack/Addition Cyclization: 3-Bromo-1-phenylpropyne reacts with 1H-benzo[d]imidazole-2-thiols in the presence of cesium carbonate to give 3-benzyl-benzo[4,5]imidazo[2,1-b]thiazoles. []

- C–H Bond Activation: A palladium-catalyzed C-H bond activation strategy utilizing 3-Bromo-1-phenylpropyne and halobenzenes grants access to 3-benzyl-2-phenyl-benzo[4,5]imidazo[2,1-b]thiazoles. []

Q4: What are the advantages of these synthetic approaches using 3-Bromo-1-phenylpropyne?

A4: The presented methodologies offer several benefits:

- Conciseness: These routes provide relatively short and efficient pathways to complex heterocyclic systems. [, ]

- Mild Conditions: The reactions generally proceed under mild conditions, enhancing functional group tolerance. [, ]

- Versatility: The use of readily available starting materials and the ability to introduce diverse substituents showcase the flexibility of these approaches. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine](/img/structure/B1278694.png)

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)